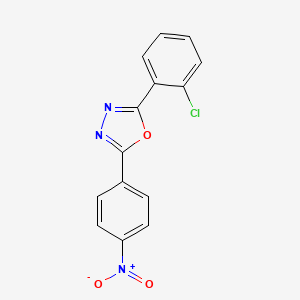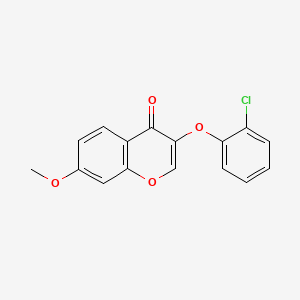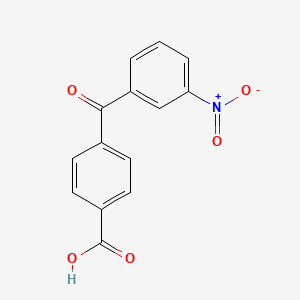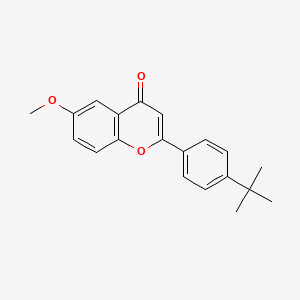
2-(2-chlorophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole
Vue d'ensemble
Description
2-(2-chlorophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C14H8ClN3O3 and its molecular weight is 301.68 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 301.0254188 g/mol and the complexity rating of the compound is 371. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Activity
- Synthesis and CNS Activity : The synthesis of 1,3,4-oxadiazole derivatives, such as 5-(4-nitrophenyl)-2-(4-chlorophenyl)-1,3,4-oxadiazole, has shown promise in central nervous system (CNS) depressant activities. These compounds exhibited antidepressant, anticonvulsant, and antianxiety activities without neurotoxicity. The incorporation of electron-withdrawing groups at specific positions on the oxadiazole ring led to enhanced pharmacological activity (Singh et al., 2012).
Synthesis Methods and Chemical Properties
Eco-Friendly Synthesis Method : A green synthetic method for preparing 2-aryl-1,3,4-oxadiazoles, including variants similar to 2-(2-chlorophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole, has been developed. This method is notable for its high yields, simplicity, and use of water as the reaction medium, making it environmentally friendly (Zhu et al., 2015).
Nitration and Analysis : Research on the nitration of 2,5-diphenyl-1,3,4-oxadiazole under various conditions showed the formation of different derivatives, which can be analyzed using high-performance liquid chromatography. This research aids in understanding the chemical behavior of such compounds under different conditions (Blackhall et al., 1980).
Applications in Material Science and Corrosion Inhibition
- Inhibitive Effect on Corrosion : Studies have shown that some oxadiazole derivatives can influence the corrosion of mild steel in hydrochloric acid. For instance, 2,5-bis(4-nitrophenyl)-1,3,4-oxadiazole showed an inhibitory effect on steel corrosion, demonstrating potential applications in material science and industrial processes (Lagrenée et al., 2001).
Biological Applications and Antimicrobial Properties
- Antibacterial Activity : Some 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their antibacterial activity. These compounds have shown effectiveness against bacteria like Staphylococcus aureus and Escherichia coli, indicating their potential as antibacterial agents (Jafari et al., 2017).
Propriétés
IUPAC Name |
2-(2-chlorophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClN3O3/c15-12-4-2-1-3-11(12)14-17-16-13(21-14)9-5-7-10(8-6-9)18(19)20/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTYAXORILVLFOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-bromo-N'-[(cyclohexylacetyl)oxy]benzenecarboximidamide](/img/structure/B5751696.png)


![(Z)-[Amino(pyridin-4-YL)methylidene]amino 2-(4-chloro-3-methylphenoxy)acetate](/img/structure/B5751727.png)
![3-{[2-(4-Methylphenyl)quinazolin-4-yl]amino}phenol](/img/structure/B5751734.png)
![N-(tert-butyl)-4-{[(phenylthio)acetyl]amino}benzamide](/img/structure/B5751747.png)
![N-[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-N-[(E)-1-(2-METHYLPHENYL)METHYLIDENE]AMINE](/img/structure/B5751755.png)


![2-[3-(3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5751779.png)


